

Stereoselective Synthesis of the Sarpagine Alkaloid Skeleton: Application Notes and Protocols

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Compound of Interest		
Compound Name:	(E)-16-Epi-normacusine B	
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This document provides detailed application notes and experimental protocols for the stereoselective synthesis of the sarpagine alkaloid skeleton, a core structural motif found in a wide range of biologically active natural products. The methodologies presented herein are based on recently developed and stereocontrolled strategies, offering efficient access to this complex molecular architecture.

Application Notes

The sarpagine alkaloids are a prominent family of monoterpene indole alkaloids characterized by a rigid pentacyclic framework, including a signature azabicyclo[3.3.1]nonane core.[1] Members of this family exhibit a diverse array of biological activities, making them attractive targets for synthetic and medicinal chemistry. The stereoselective construction of the sarpagine skeleton, with its multiple contiguous stereocenters, represents a significant synthetic challenge. This document outlines three key modern strategies that have proven effective in addressing this challenge:

 Asymmetric Pictet-Spengler Reaction followed by Dieckmann Cyclization: This wellestablished and highly effective strategy, pioneered by the Cook group, utilizes a chiral tryptophan derivative to induce asymmetry in a Pictet-Spengler reaction, followed by a Dieckmann cyclization to construct the core tetracyclic intermediate. This approach allows for







the synthesis of either enantiomer of the sarpagine skeleton by starting with either D- or L-tryptophan.[2][3] A subsequent oxyanion-Cope rearrangement can be employed to introduce further complexity with high diastereoselectivity.[4]

- Bischler-Napieralski / Homo-Mannich Sequence: This more recent, protecting-group-free approach offers a concise and efficient route to the sarpagine core.[5] Starting from Ltryptophan esters, a Bischler-Napieralski reaction generates an iminium ion intermediate which then undergoes a diastereoselective homo-Mannich reaction with a cyclopropanol derivative. This sequence rapidly assembles the key tetracyclic framework in a redoxeconomical manner.
- Photocatalytic Nitrogen-Centered Radical Cascade: This modern strategy utilizes visible-light
 photoredox catalysis to initiate a nitrogen-centered radical cascade. This cascade reaction
 enables the construction of a key tetrahydrocarbolinone intermediate, which is then
 elaborated to the sarpagine skeleton through a series of transformations, including a
 titanium-mediated intramolecular amide-alkene coupling.[6]

These strategies provide researchers with a versatile toolkit for accessing the sarpagine alkaloid skeleton and its analogues, facilitating further investigation into their therapeutic potential.

Key Synthetic Strategies at a Glance



Strategy	Key Reactions	Starting Material	Key Advantages
Asymmetric Pictet- Spengler	Asymmetric Pictet- Spengler, Dieckmann Cyclization, Oxyanion- Cope Rearrangement	D- or L-Tryptophan	High enantioselectivity (>98% ee), scalable, well-established, access to both enantiomers.[7]
Bischler- Napieralski/homo- Mannich	Bischler-Napieralski Cyclization, Homo- Mannich Reaction	L-Tryptophan Esters	Protecting-group-free, redox-economic, concise (4 steps to core).[5]
Photocatalytic Radical Cascade	Photocatalytic N- centered Radical Cascade, Ti-mediated Coupling, Reductive Heck Coupling	Tryptamine derivative	Utilizes modern photocatalysis, unique bond disconnections. [6]

Experimental Protocols Asymmetric Pictet-Spengler / Dieckmann Cyclization Protocol

This protocol describes the synthesis of a key tetracyclic ketone intermediate, a versatile precursor for various sarpagine alkaloids, as reported in the total synthesis of (+)-ajmaline.[4]

Protocol: Synthesis of Tetracyclic Ketone Intermediate

Step 1: Asymmetric Pictet-Spengler Reaction

- To a solution of D-tryptophan methyl ester (1.0 equiv) in CH₂Cl₂ (0.1 M) at 0 °C, add the desired aldehyde (1.1 equiv).
- Add trifluoroacetic acid (1.2 equiv) dropwise.
- Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
- Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.



- Extract the aqueous layer with CH₂Cl₂ (3x).
- Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
- The crude product is typically used in the next step without further purification.

Step 2: Dieckmann Cyclization

- Dissolve the crude product from Step 1 in anhydrous toluene (0.05 M).
- Add potassium tert-butoxide (3.0 equiv) portionwise at room temperature under an argon atmosphere.
- Heat the mixture to 80 °C and stir for 2-3 hours.
- Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
- Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient)
 to afford the tetracyclic ketone.

Step	Product	Yield	Diastereomeric Ratio
1 & 2	Tetracyclic Ketone	75-85% (over 2 steps)	>95:5

Note: Yields and diastereomeric ratios are representative and may vary depending on the specific substrates and reaction conditions.

Bischler-Napieralski / Homo-Mannich Protocol

This protocol outlines the four-step synthesis of the sarpagine core as described by Zhang and coworkers.[5]



Protocol: Four-Step Synthesis of the Sarpagine Core

Step 1: N-formylation of L-tryptophan ester

- To a solution of L-tryptophan methyl ester (1.0 equiv) in formic acid (5.0 equiv) and acetic anhydride (2.0 equiv) is added dropwise at 0 °C.
- The reaction mixture is stirred at room temperature for 1 hour.
- The mixture is then concentrated under reduced pressure to give the crude N-formyl tryptophan methyl ester.

Step 2: Kulinkovich Reaction

- To a solution of the crude N-formyl tryptophan methyl ester in anhydrous THF (0.2 M) is added Ti(Oi-Pr)₄ (0.1 equiv) at room temperature.
- Ethylmagnesium bromide (3.0 M in Et₂O, 2.2 equiv) is added dropwise at room temperature, and the mixture is stirred for 1 hour.
- The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.
- The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude cyclopropanol is used directly in the next step.

Step 3: Bischler-Napieralski Reaction

- The crude cyclopropanol is dissolved in anhydrous CH₂Cl₂ (0.1 M).
- POCl₃ (2.0 equiv) is added dropwise at 0 °C.
- The reaction is stirred at 0 °C for 30 minutes. The resulting iminium ion solution is used immediately.

Step 4: Homo-Mannich Reaction

In a separate flask, Sc(OTf)₃ (0.1 equiv) is added to anhydrous 1,2-dichloroethane (0.05 M).



- The freshly prepared iminium ion solution from Step 3 is added dropwise at room temperature.
- The reaction is stirred for 12 hours.
- The reaction is quenched with saturated aqueous NaHCO₃ and extracted with CH₂Cl₂.
- The combined organic layers are dried, concentrated, and purified by flash chromatography to yield the tetracyclic sarpagine core.

Step	Product	Overall Yield (over 4 steps)
1-4	Tetracyclic Sarpagine Core	45-55%

Photocatalytic Nitrogen-Centered Radical Cascade Protocol

This protocol is for the synthesis of a key tetrahydrocarbolinone intermediate en route to (-)-normacusine B.[6]

Protocol: Synthesis of Tetrahydrocarbolinone Intermediate

- To an oven-dried vial equipped with a magnetic stir bar, add the N-arylsulfonyl-N-allyl tryptamine derivative (1.0 equiv), the photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
- Evacuate and backfill the vial with argon (3x).
- Add degassed solvent (e.g., acetonitrile, 0.05 M).
- Stir the reaction mixture under irradiation with blue LEDs (450 nm) at room temperature for 24-48 hours.
- Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with water and extract with ethyl acetate.

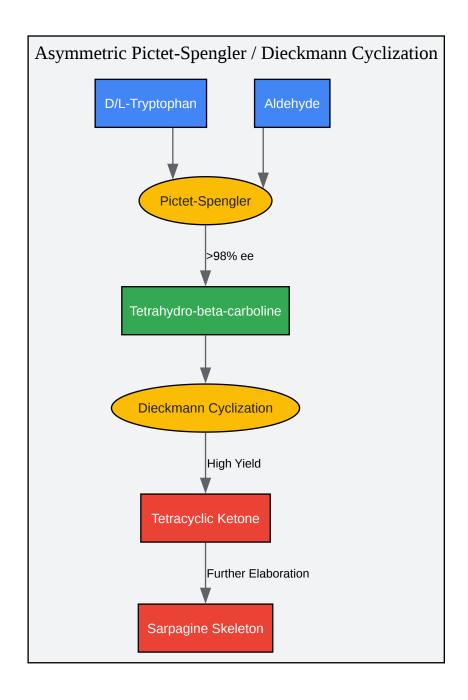


- Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography to afford the tetrahydrocarbolinone product.

Step	Product	Yield
1-7	Tetrahydrocarbolinone	70-80%

Visualizations

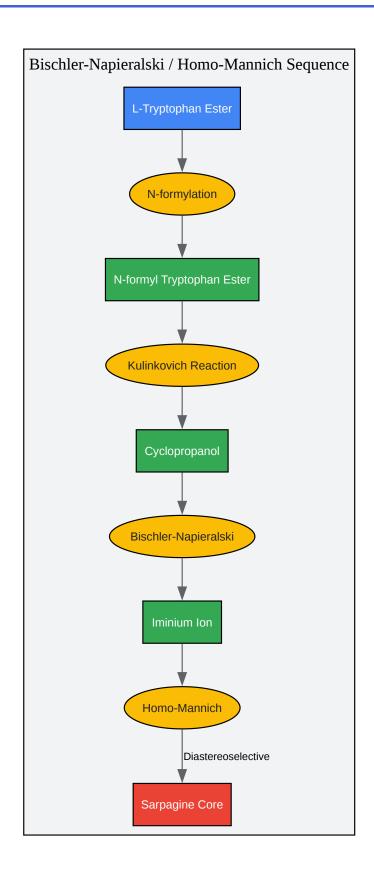




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Caption: Asymmetric Pictet-Spengler/Dieckmann Cyclization Workflow.

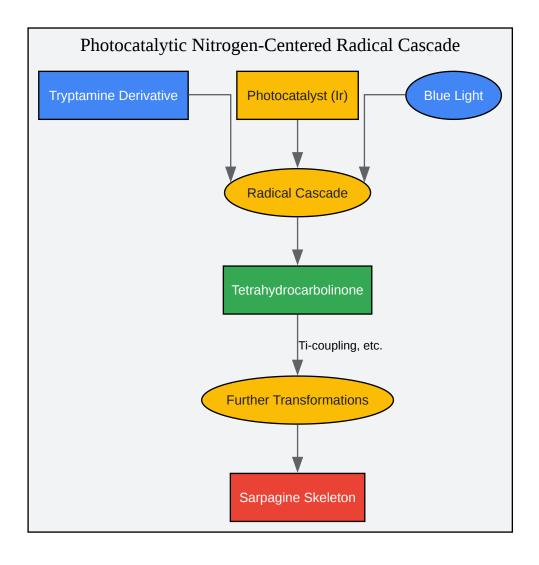




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Caption: Bischler-Napieralski/Homo-Mannich Reaction Sequence.





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Caption: Photocatalytic Synthesis of the Sarpagine Skeleton.

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